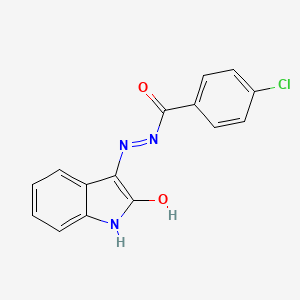![molecular formula C21H18N2OS B5520702 2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)
2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This report covers detailed information on the synthesis, molecular structure, chemical reactions, and properties of "2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one". The compound is of interest due to its unique structure and potential for various chemical applications.
Synthesis Analysis
The compound can be synthesized through palladium-catalyzed oxidative carbonylation reactions, involving 2-alkynylbenzyl alcohols, 2-alkynylbenzaldehydes, or 2-alkynylphenyl ketones as starting materials. These reactions are facilitated in the presence of catalytic amounts of PdI2, KI, and a CO/air mixture, under specific conditions that allow for intramolecular attack by a nucleophilic oxygen atom on the triple bond coordinated to PdII, followed by alkoxycarbonylation (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through various spectroscopic techniques. For example, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, a related compound, was characterized by NMR, IR, MS, and elemental analysis to confirm its structure (Veettil & Haridas, 2009).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be explored through its participation in Diels-Alder reactions, as demonstrated by the preparation of thieno[2,3-c]- and thieno[3,2-c]-pyran-3-ones from 2,3-dimethylenethiophene derivatives. These reactions highlight the compound's utility in synthesizing benzothiophenes and their analogs (Jackson, Moody, & Shah, 1990).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. For related compounds, X-ray crystallography has been utilized to determine the crystal and molecular structure, providing insights into the compound's physical characteristics (Boughaleb et al., 2011).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from its structure and the functional groups present. Studies on related pyrazole and thiophene derivatives offer valuable insights into these properties, showcasing the compound's potential for further chemical modifications and applications (Acharya et al., 2015).
Applications De Recherche Scientifique
Transition Metal Ions Recognition
Pyrazoline derivatives, related to the compound , have been studied for their strong affinity towards divalent transition metal ions. These studies focus on the spectroscopic analysis of how these derivatives interact with metal ions like Zn2+, showcasing potential applications in metal ion sensing and recognition (Haibin Shi, S. Ji, Bing Bian, 2007).
Synthesis and Reactivity
Research on heterocyclic ketenethioacetal derivatives, including benzothiophen-3(2H)-one compounds, reveals methods for preparing these compounds and their reactions with nucleophilic reagents. This work underlines the versatility of these compounds in synthetic organic chemistry, paving the way for the synthesis of a wide array of heterocyclic compounds (Y. Tominaga, Y. Morita, Y. Matsuda, G. Kobayashi, 1975).
Structural Diversity via Ring Closure Reactions
The use of pyrazole derivatives in generating structurally diverse compound libraries through alkylation and ring closure reactions has been explored. This research highlights the potential of such compounds in the development of new materials and bioactive molecules (G. Roman, 2013).
Electrophilic Substitution and Coordination Chemistry
Studies involving pyrazole and benzothiophene derivatives have demonstrated their utility in electrophilic substitution reactions and the synthesis of metal complexes. These findings are significant for the development of coordination compounds with potential applications in catalysis and materials science (M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008).
Anti-Tumor Activity
Research on benzothiophene derivatives has also ventured into the exploration of their cytotoxic effects against various cancer cell lines. This line of investigation holds promise for the development of new therapeutic agents (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-18(12-20-21(24)17-10-6-7-11-19(17)25-20)15(2)23(22-14)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJTSDEALTQMV-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)